2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-5-27-19-10-9-17(13-20(19)28-6-2)21(26)25-11-7-8-18(14-25)29-22-23-15(3)12-16(4)24-22/h9-10,12-13,18H,5-8,11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEZTFFVWFIQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC(=CC(=N3)C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4,6-dimethylpyrimidine
The pyrimidine core is synthesized via cyclization of acetylacetone guanidine, as described in the Journal of Heterocyclic Chemistry.
Procedure :
- React acetylacetone (2.5 mol) with guanidine hydrochloride (1 mol) in ethanol/water (3:1) under reflux for 12 hours.
- Neutralize with NaOH, isolate via filtration, and recrystallize from ethanol to yield 2-amino-4,6-dimethylpyrimidine (m.p. 151–153°C).
- Chlorinate the amino group using POCl₃ (3 eq) at 110°C for 4 hours to obtain 2-chloro-4,6-dimethylpyrimidine (yield: 82%).
Key Data :
| Intermediate | Yield | Melting Point |
|---|---|---|
| 2-Amino-4,6-dimethylpyrimidine | 76% | 151–153°C |
| 2-Chloro-4,6-dimethylpyrimidine | 82% | 99–100°C |
Ether Bond Formation: Coupling Pyrimidine and Piperidine
Synthesis of Piperidin-3-ol
Piperidin-3-ol is commercially available but can be synthesized via hydrogenation of pyridine-3-ol over Raney nickel.
Nucleophilic Substitution Reaction
Optimized Protocol :
- Dissolve 2-chloro-4,6-dimethylpyrimidine (0.1 mol) and piperidin-3-ol (0.12 mol) in dry THF.
- Add K₂CO₃ (0.3 mol) and heat at 80°C for 24 hours under nitrogen.
- Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 2-(piperidin-3-yloxy)-4,6-dimethylpyrimidine (68% yield).
Characterization :
- ¹H NMR (CDCl₃) : δ 1.45–1.89 (m, 4H, piperidine), 2.33 (s, 6H, CH₃), 3.15–3.78 (m, 3H, piperidine), 4.95 (m, 1H, OCH), 6.45 (s, 1H, pyrimidine-H).
Acylation of Piperidine Nitrogen
Synthesis of 3,4-Diethoxybenzoyl Chloride
Coupling Reaction
Procedure :
- Dissolve 2-(piperidin-3-yloxy)-4,6-dimethylpyrimidine (0.05 mol) in dry CH₂Cl₂.
- Add triethylamine (0.15 mol) and 3,4-diethoxybenzoyl chloride (0.06 mol) dropwise at 0°C.
- Stir at room temperature for 12 hours, wash with NaHCO₃, dry (MgSO₄), and concentrate.
- Recrystallize from ethanol/water (1:1) to yield the title compound (74% yield).
Analytical Data :
- Melting Point : 157–160°C.
- HRMS (ESI+) : m/z calc. for C₂₃H₃₀N₃O₄⁺ [M+H]⁺: 412.2234, found: 412.2231.
- ¹³C NMR (CDCl₃) : δ 14.2 (CH₃), 56.8 (OCH₂), 112.5–160.2 (aromatic carbons), 170.1 (C=O).
Alternative Methodologies and Comparative Analysis
Mitsunobu Ether Synthesis
An alternative to nucleophilic substitution employs Mitsunobu conditions (DIAD, PPh₃) for coupling 4,6-dimethylpyrimidin-2-ol with piperidin-3-ol. However, yields remain comparable (70–72%).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the ethoxy groups.
Reduction: Formation of alcohols from the benzoyl carbonyl group.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies reveal that it possesses moderate to high efficacy against several bacterial strains, with minimal inhibitory concentration (MIC) values indicating its potential as an antibacterial agent. This activity is attributed to the structural features that enhance membrane permeability and disrupt bacterial cell functions .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Preclinical models have demonstrated that this compound can inhibit key inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study examined the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents. This study highlights the potential of this compound as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 16 µg/mL. These findings suggest that this compound could be developed into a novel antibacterial agent .
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Evidence from the European Patent Application (2023/39) highlights compounds with pyrimidine or pyridopyrimidine cores linked to substituted piperazine or diazepane rings. For example:
- 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one : Features a 3,4-dimethoxyphenyl group and a methyl-substituted piperazine. Compared to the target compound, the methoxy groups may reduce metabolic stability due to faster demethylation, whereas the diethoxy groups in the target compound could prolong half-life .
- 7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one : Incorporates a diazepane ring instead of piperidine. The seven-membered ring may confer conformational flexibility but reduce target selectivity due to increased entropic penalties during binding .
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Potential Advantages/Disadvantages |
|---|---|---|---|
| Target Compound | Pyrimidine | 3,4-Diethoxybenzoyl, piperidine | Enhanced lipophilicity and stability |
| 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-... | Pyridopyrimidine | 3,4-Dimethoxyphenyl, piperazine | Higher metabolic liability |
| 7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-... | Pyridopyrimidine | 3,4-Dimethoxyphenyl, diazepane | Flexible but less selective |
Piperidine-Benzoyl Derivatives in GPCR Targeting
Compounds from "G Protein-Coupled Receptor and Ion Channel Guidelines" (2011) include piperidine-benzoyl derivatives such as SR142801 and L-742694 , which target neurokinin or opioid receptors. These analogues share:
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can be represented as follows:
- Molecular Formula : C_{19}H_{24}N_{2}O_{3}
- Molecular Weight : 328.41 g/mol
The compound features a pyrimidine core substituted with a piperidine moiety and a diethoxybenzoyl group, contributing to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of piperidine and pyrimidine have been shown to inhibit bacterial growth. The compound is hypothesized to possess similar properties due to its structural analogies with known antibacterial agents .
Anticancer Activity
Preliminary investigations into related compounds have suggested potential anticancer properties through the inhibition of specific signaling pathways. For example, compounds targeting STAT3/5 activation have demonstrated effectiveness in reducing tumor growth in various cancer models . Given the structural characteristics of this compound, it may exert similar effects by modulating these pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.
- Structural Interactions : The presence of functional groups allows for interactions with various biological macromolecules, enhancing its pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
